
2,2-Difluoro-3-(morpholin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(morpholin-4-yl)propanoic acid: is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₃. It is characterized by the presence of a morpholine ring and two fluorine atoms attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid typically involves the introduction of fluorine atoms and the morpholine ring onto a propanoic acid scaffold. One common method involves the reaction of a suitable precursor, such as a halogenated propanoic acid derivative, with morpholine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, substitution, and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted propanoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can influence the compound’s interaction with biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The morpholine ring can also play a role in modulating the compound’s activity by influencing its chemical environment .
Comparison with Similar Compounds
2-Bromo-3-(morpholin-4-yl)propanoic acid: This compound has a bromine atom instead of fluorine atoms and exhibits different chemical reactivity.
3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propanoic acid: This compound has a different aromatic ring structure but shares the difluoropropanoic acid backbone.
Uniqueness: 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H11F2NO3 |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2,2-difluoro-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H11F2NO3/c8-7(9,6(11)12)5-10-1-3-13-4-2-10/h1-5H2,(H,11,12) |
InChI Key |
IKMMOOGRZCWWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


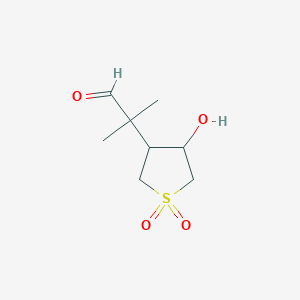
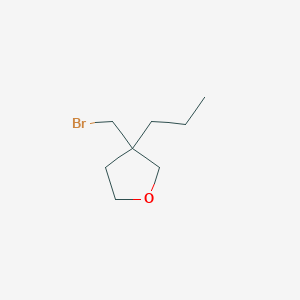
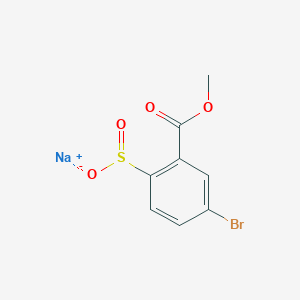
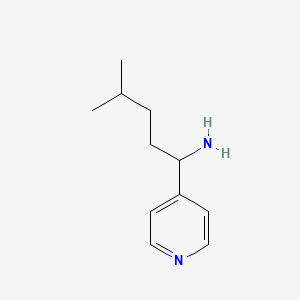
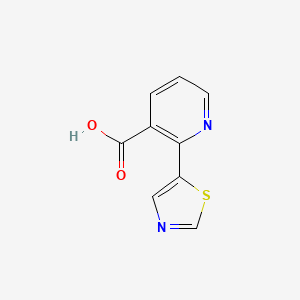
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
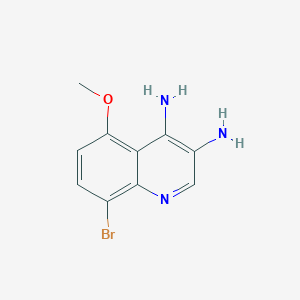

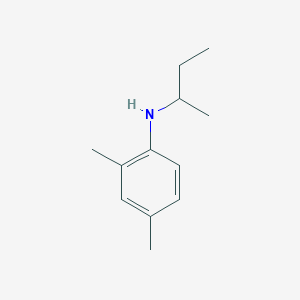
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)

amine](/img/structure/B13247259.png)
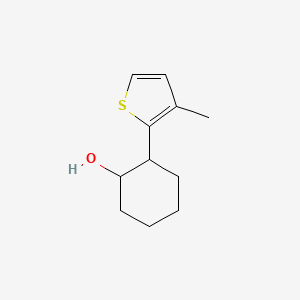
![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)
